4-(4-Methoxyphenyl)-1,3-dithiol-2-one
Overview
Description
4-(4-Methoxyphenyl)-1,3-dithiol-2-one is a useful research compound. Its molecular formula is C10H8O2S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Transformations
4-(4-Methoxyphenyl)-1,3-dithiol-2-one has been explored in various organic synthesis processes. For instance, it is involved in the direct conversion of alcohols into thiols using Lawesson's reagent, a process which includes dehydration products and alkenes (Nishio, 1993). Additionally, this compound plays a role in the transformation of certain organic compounds, leading to novel synthesis pathways for terphenyls from aryl ketones (Ram & Goel, 1996).
Structural and Spectroscopic Studies
The structural properties of derivatives of this compound have been extensively studied. The structure of 6-(4-Methoxyphenyl)thieno[2,3-d][1,3]dithiole-2-thione, obtained from a novel rearrangement reaction, is a notable example, providing insights into the bond lengths and asymmetry of the dithiole ring (Ozturk & Wallis, 1996).
Chemoprotective Properties
Research has indicated that 1,2-dithiol-3-thiones, a class of compounds including this compound, exhibit chemotherapeutic and chemoprotective properties. These compounds induce NAD(P)H: quinone reductase activity and elevate glutathione levels in murine hepatoma cells, enhancing detoxification potential (De Long et al., 1986).
Organophosphorus Chemistry
The compound is also utilized in the synthesis of new organophosphorus compounds. One study demonstrated its reaction with aromatic dihydroxy compounds, resulting in the formation of 1,3,2-dioxaphospholane-2-sulfide derivatives (Shabana, Osman, & Atrees, 1994).
Electrocatalytic Hydrogenation
In electrochemistry, this compound derivatives have been investigated for their potential in electrocatalytic hydrogenation processes. This includes the study of the hydrogenation of enones at nickel cathodes, showing the transformation of specific substrates into valuable organic compounds (Bryan & Grimshaw, 1997).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-dithiol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-13-10(11)14-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTKWGSPGUXSEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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